molecular formula C10H13NO2 B1195654 Propyl anthranilate CAS No. 30954-98-4

Propyl anthranilate

Cat. No. B1195654
CAS RN: 30954-98-4
M. Wt: 179.22 g/mol
InChI Key: QYGHESHPPSSONP-UHFFFAOYSA-N
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Description

Propyl anthranilate is a compound with the molecular formula C10H13NO2 . It is used in the flavor and fragrance industry due to its floral type odor . The compound is also known by other names such as 2-Aminobenzoate de propyle, Benzoic acid, 2-amino-, propyl ester, and Propyl 2-aminobenzoate .


Molecular Structure Analysis

The molecular structure of propyl anthranilate consists of a benzene ring attached to an amino group and a propyl ester group . The molecular weight of the compound is approximately 179.216 Da .


Chemical Reactions Analysis

Anthranilate, a component of propyl anthranilate, is an intermediate in the tryptophan biosynthetic pathway. Anthranilate phosphoribosyltransferase catalyzes the second reaction in this pathway, where a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate .


Physical And Chemical Properties Analysis

Propyl anthranilate has a molecular weight of 179.22 g/mol. When heated, most products show marked changes in physical appearance without melting .

Scientific Research Applications

  • Absorption and Metabolism : Propyl anthranilate demonstrates rapid absorption, primarily in the stomach, with minimal hydrolysis in the gut. It appears largely unchanged in the blood and is partially excreted unaltered in urine. This indicates its stability and persistence in biological systems, making it relevant for studies on absorption and metabolism (Fahelbum & James, 1979).

  • Biological Synthesis : It's used in the biological synthesis of therapeutic drugs. For instance, yeast (Saccharomyces cerevisiae) was evaluated for synthesizing tranilast and various tranilast analogs, which are cinnamoyl anthranilates with potential therapeutic benefits. This highlights its role in the microbial production of pharmaceuticals (Eudes et al., 2011).

  • Metabolic Engineering : Propyl anthranilate is an important intermediate in anthranilate synthesis from glucose in Escherichia coli, utilized for producing dyes, perfumes, and pharmaceuticals. This represents its significance in developing sustainable microbial systems for industrial production (Balderas-Hernández et al., 2009).

  • Organic Synthesis Applications : It has applications in organic synthesis, like in the optimized synthesis of propargyl anthranilate derivatives. These derivatives are instrumental in forming rings containing 1,2,3‐triazolo motifs, indicating its versatility in chemical synthesis (Hradilová et al., 2013).

  • Pharmaceutical Development : Propyl anthranilate derivatives are explored for their antibacterial properties, showcasing its potential in drug development (Eissa et al., 2008).

  • Flavoring and Fragrance Agent Synthesis : Engineered strains of E. coli have been used to synthesize anthranilate derivatives, including propyl anthranilate, for use as flavoring and fragrant agents. This highlights its role in the food and fragrance industry (Lee et al., 2019).

Safety And Hazards

Propyl anthranilate can cause skin and eye irritation . It’s important to handle it with care, using protective gloves and eye/face protection .

Future Directions

Anthranilic acid analogues and their derivatives, including propyl anthranilate, hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . They are also being explored for their potential in renewable production of aromatics and their derivatives using microbes .

properties

IUPAC Name

propyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGHESHPPSSONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00184935
Record name Propyl anthranilate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl anthranilate

CAS RN

30954-98-4
Record name Propyl anthranilate
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Record name Propyl anthranilate
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Record name Propyl anthranilate
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Record name Benzoic acid, 2-amino-, propyl ester
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Record name Propyl anthranilate
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Synthesis routes and methods

Procedure details

453 parts of anthranilic acid methyl ester are reacted with 900 parts of n-propanol and 15 parts of potassium carbonate according to Example 1. The reaction lasts for about ten hours. There are obtained 495 parts of anthranilic acid-n-propyl ester (boiling point 128°-131° C. at 3-5 mm Hg; nD25 1,551; containing according to gas chromatography less than 0.2% of anthranilic acid methyl ester). The yield is 92% of the theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
IMS Fahelbum, SP James - Toxicology, 1979 - Elsevier
… with propyl anthranilate or … ol, propyl anthranilate or anthranilic acid showed that the alcohol was absorbed more rapidly than either the ester or acid. Unchanged propyl anthranilate was …
Number of citations: 4 www.sciencedirect.com
VLS Freitas, CAO Silva, MDMCR da Silva - The Journal of Chemical …, 2021 - Elsevier
… The gas-phase enthalpy of formation of propyl anthranilate was also determined using the theoretical information obtained in the present work for this type of compounds, since so far no …
Number of citations: 4 www.sciencedirect.com
NS Radulović, AB Miltojević, M McDermott… - Journal of …, 2011 - Elsevier
Ethnopharmacological relevance Mexican people employed infusion of leaves of Choisya ternata Kunth for their antispasmodic and “simulative properties”. Aim of the study In the …
Number of citations: 53 www.sciencedirect.com
DL Smith, AL Pulliam, H Ko - Journal of Pharmaceutical Sciences, 1967 - Elsevier
Four urinary metabolites of the title drug, excreted by both the dog and human, have been identified and quantitated. Metabolite A is 5-(3-methylaminopropyl)-5, 10-dihydro-11H-dibenzo…
Number of citations: 3 www.sciencedirect.com
D Roell, TW Rösler, S Degen… - Chemical biology & …, 2011 - Wiley Online Library
… , metabolism, and excretion) of propyl anthranilate were investigated in rats and rabbits in vivo. The biggest part of oral-administered propyl anthranilate was absorbed in the stomach. …
Number of citations: 22 onlinelibrary.wiley.com
RP Staiger, EB Miller - The Journal of Organic Chemistry, 1959 - ACS Publications
Reactions of isatoic anhydride (IA) with am-monia, primary and secondary amines, and amides have previously been studied. 2"" 4 In the latter two references it was reported that …
Number of citations: 153 pubs.acs.org
D Joulain, A Casazza, R Laurent, D Portier… - Journal of agricultural …, 2004 - ACS Publications
The volatile flavor components of Mobola plum (Parinari curatellifolia), a native fruit of Southern Africa, have been isolated by a vacuum headspace concentration method. The …
Number of citations: 25 pubs.acs.org
C Rojas, PR Duchowicz, P Tripaldi, RP Diez - Journal of Chromatography A, 2015 - Elsevier
… , methyl anthranilate, methyl salicylate, n-propyl n-methyl anthranilate, n-propyl salicylate, 1,3-butanediol, 1,4-butanediol, hydroxycitronellol, octyl salicylate, n-propyl anthranilate, n-…
Number of citations: 34 www.sciencedirect.com
SES Abbas, AEM Saafan - Bulletin of Pharmaceutical Sciences …, 2007 - bpsa.journals.ekb.eg
3-Amino-2-(substituted phenoxymethyl / propyl) quinazolin4(3H)ones 4a-c have been prepared. Refluxing 4 with 5-nitro-2furaldehyde / 4-nitrobenzaldehyde afforded the corresponding …
Number of citations: 11 bpsa.journals.ekb.eg
CX Rojas Villa, PR Duchowicz, P Tripaldi, R Pis Diez - 2015 - ri.conicet.gov.ar
… , methyl anthranilate, methyl salicylate, n-propyl n-methyl anthranilate, n-propyl salicylate, 1,3-butanediol, 1,4-butanediol, hydroxycitronellol, octyl salicylate, n-propyl anthranilate, n-…
Number of citations: 2 ri.conicet.gov.ar

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